Picomolar Degradation Potency of the GNE-987 Warhead vs. Standard PROTACs
PROTAC BRD4 Degrader-24 incorporates the GNE-987 warhead, which exhibits a cellular BRD4 degradation DC50 of 0.03 nM (30 pM) in the EOL-1 AML cell line . This potency is substantially greater than that of widely used benchmark PROTACs such as MZ1, which has a reported DC50 of 100 nM for BRD4 in HeLa cells [1], and ARV-825, which achieves BRD4 degradation at concentrations typically above 10 nM [2]. While cross-study comparisons require caution due to differing cell lines and assay conditions, the 3,300-fold lower DC50 of GNE-987 compared to MZ1 highlights its exceptional potency as a payload for targeted delivery applications.
| Evidence Dimension | Cellular BRD4 degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.03 nM (GNE-987 warhead in EOL-1 cells) |
| Comparator Or Baseline | MZ1: ~100 nM (HeLa cells); ARV-825: >10 nM (various cell lines) |
| Quantified Difference | ~3,300-fold lower DC50 vs. MZ1 |
| Conditions | EOL-1 AML cell line for GNE-987; HeLa for MZ1; triple-negative breast cancer cells for ARV-825 |
Why This Matters
The picomolar potency of the GNE-987 warhead ensures that even after the inefficiencies of antibody-mediated delivery and intracellular linker cleavage, a sufficient concentration of active degrader is released to achieve robust target engagement and degradation, a critical attribute for PAC efficacy.
- [1] Ciulli Laboratory. AT1 (BRD4 degrader) Pharmacology Data. View Source
- [2] Noblejas-López, M. D. M., et al. (2019). Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer. Journal of Experimental & Clinical Cancer Research, 38(1), 383. View Source
